5-Chloro-2-nitroanisole

Descripción general

Descripción

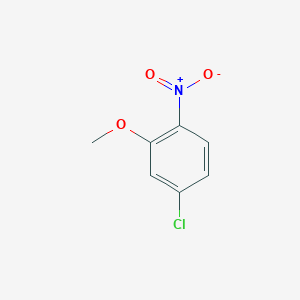

5-Chloro-2-nitroanisole (CAS 6627-53-8) is a nitroaromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its structure consists of a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 2, and a chlorine substituent at position 5 on the benzene ring. The SMILES notation is COc1cc(Cl)ccc1N+[O-] .

This compound is primarily used in research applications, including its role as a π-spacer in dye-sensitized solar cells (DSSCs) due to its electronic properties . Safety data indicate it is a skin and eye irritant (GHS Category 2/2A) and requires storage at +4°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration of 2-Chloroanisole: One common method involves the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.

Chlorination of 2-Nitroanisole: Another method involves the chlorination of 2-nitroanisole using chlorine gas in the presence of a catalyst such as ferric chloride.

Industrial Production Methods:

Continuous Flow Nitration: In industrial settings, continuous flow nitration processes are often employed to produce 5-chloro-2-nitroanisole.

Catalytic Chlorination: Industrial production may also involve catalytic chlorination processes, which offer higher yields and selectivity.

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under basic conditions for substitution reactions.

Major Products:

5-Chloro-2-aminoanisole: Formed by the reduction of this compound.

Substituted Anisoles: Various substituted anisoles can be formed depending on the nucleophile used in substitution reactions.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

5-Chloro-2-nitroanisole has shown promise in cancer research, particularly in targeting oncogenic microRNAs (miRNAs). Studies have demonstrated that conjugates containing this compound can effectively bind to oncogenic miR-27a, leading to a reduction of mature miRNA levels by approximately 65% at a concentration of 5 μM. This reduction correlates with significant changes in cell cycle dynamics, indicating potential for inhibiting cancer cell proliferation .

Case Study:

- Objective : Evaluate the efficacy of neomycin-bisbenzimidazole conjugates containing this compound.

- Results : The study found that treatment led to a notable increase in the G0/G1 phase of the cell cycle (~15%) and a decrease in the S phase (~7%), suggesting effective inhibition of cell proliferation.

HIV-1 Inhibition

The compound is also being explored as a potential inhibitor of HIV-1 replication. Novel benzimidazolones synthesized from this compound have exhibited potent inhibitory activity against HIV-1 in laboratory settings, demonstrating minimal cytotoxicity at nanomolar concentrations. Some derivatives have been tested against reverse transcriptase enzymes associated with resistance to existing treatments .

Case Study:

- Objective : Assess the antiviral activity of this compound derivatives against HIV-1.

- Results : Compounds displayed effective inhibition of HIV-1 replication in MT4 cells, with promising results against resistant strains.

Material Science Applications

In addition to its biological applications, this compound is utilized in material science for synthesizing various polymers and materials with specific functional properties. Its ability to act as a precursor or intermediate in chemical reactions makes it valuable for developing new materials with enhanced characteristics.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-nitroanisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. Additionally, the compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites in biological molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

This section compares 5-Chloro-2-nitroanisole with nitroanisole derivatives and related halogenated nitroaromatics. Key parameters include substituent positions , physical properties , reactivity , and applications .

Positional Isomers: 4-Chloro-2-nitroanisole

- CAS No.: 89-21-4

- Molecular Formula: C₇H₆ClNO₃ (same as this compound)

- Structure : Chlorine at position 4, nitro at position 2, methoxy at position 2.

- Properties : Melting point 98°C , yellow crystalline solid, soluble in alcohol .

- Applications: Intermediate for dyestuffs (e.g., 2-amino-4-chloroanisole) .

- Key Difference : The chlorine position alters electronic distribution, affecting reactivity and solubility.

Halogen-Substituted Analog: 5-Fluoro-2-nitroanisole

- CAS No.: 448-19-1

- Molecular Formula: C₇H₆FNO₃

- Molecular Weight : 171.12 g/mol

- Properties : Purity ≥98%, used as an intermediate in organic synthesis .

Functional Group Variant: 5-Chloro-2-nitroaniline

- CAS No.: 1635-61-6

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Structure : Amine (-NH₂) replaces methoxy (-OCH₃) at position 2.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

- Key Difference : The amine group enhances nucleophilicity, making it reactive in diazo coupling reactions .

Comparative Analysis of Electronic Properties

Meenakshi (2017) conducted density functional theory (DFT) studies on this compound to evaluate its suitability as a π-spacer in DSSCs . Key findings include:

- HOMO-LUMO Gap : 3.85 eV, indicating moderate charge-transfer efficiency.

- Global Reactivity Descriptors :

- Electrophilicity Index (ω): 4.12 eV

- Chemical Hardness (η): 1.93 eV

Table 1: DFT-Based Reactivity Comparison

| Compound | HOMO-LUMO Gap (eV) | Electrophilicity (ω) | Chemical Hardness (η) |

|---|---|---|---|

| This compound | 3.85 | 4.12 | 1.93 |

| 5-Fluoro-2-nitroanisole | Not Reported | Not Reported | Not Reported |

| 4-Chloro-2-nitroanisole | Not Reported | Not Reported | Not Reported |

Note: The absence of DFT data for analogs underscores the need for further research. Chlorine’s electron-withdrawing effect in this compound likely enhances charge separation in DSSCs compared to fluorine or positional isomers .

Actividad Biológica

5-Chloro-2-nitroanisole (C₇H₆ClNO₃), a compound characterized by the presence of both chloro and nitro groups attached to an anisole structure, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₆ClNO₃

- Molecular Weight : Approximately 177.58 g/mol

- Melting Point : 50-52 °C

- Appearance : Yellowish solid

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties :

-

Cytotoxicity :

- The cytotoxic effects of this compound have been observed in certain cancer cell lines, indicating potential applications in cancer therapeutics. The mechanism may involve the induction of oxidative stress and subsequent apoptosis in targeted cells.

-

Enzyme Inhibition :

- There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological activity. This inhibition can disrupt normal cellular functions and may be leveraged for therapeutic purposes.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound's nitro group plays a critical role in its biological activity through reduction processes that generate reactive species capable of damaging cellular components, including DNA .

Synthesis

This compound can be synthesized through various methods, typically involving the nitration of anisole derivatives followed by chlorination steps. The synthesis process is crucial for ensuring the purity and yield of the compound for research applications.

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of bacterial strains. The compound was tested using standard disk diffusion methods, revealing significant zones of inhibition compared to control substances.

| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Escherichia coli | 15 | 0 |

| Staphylococcus aureus | 18 | 0 |

| Pseudomonas aeruginosa | 12 | 0 |

The results indicate that this compound has considerable potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that further investigation into its use as a chemotherapeutic agent could be warranted.

Applications

This compound has potential applications in:

- Pharmaceutical Development : As a lead compound in the development of new antimicrobial and anticancer drugs.

- Chemical Synthesis : Used as an intermediate in organic synthesis due to its unique structural properties.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-nitroanisole, and what are their key reaction conditions?

Level: Basic

Methodological Answer:

this compound can be synthesized via two primary routes:

- Method 1: Nitration of 4-chloroanisole using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration. The product is purified via recrystallization from ethanol .

- Method 2: Etherification of 2,5-dichloronitrobenzene with methanol in the presence of a base (e.g., NaOH) at reflux (70–80°C) for 6–8 hours. The reaction is monitored by TLC, and the product is isolated via distillation .

Key Considerations: Solvent polarity and temperature control are critical to avoid byproducts like positional isomers (e.g., 4-chloro-2-nitroanisole).

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR: The methoxy (-OCH₃) group appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with substituents (e.g., nitro and chloro groups at positions 2 and 5, respectively).

- IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

- Mass Spectrometry: Molecular ion peak at m/z 187.58 (C₇H₆ClNO₃) and fragmentation patterns (e.g., loss of -OCH₃) validate the structure .

Validation: Cross-reference spectral data with NIST Chemistry WebBook or published studies .

Q. What are the reported physical properties of this compound, and how should discrepancies be addressed?

Level: Basic

Methodological Answer:

- Melting Point (MP): Literature reports range from 98–102°C, depending on purity and crystallization solvents .

- Solubility: Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols .

Addressing Discrepancies: - Reproduce measurements using standardized methods (e.g., DSC for MP).

- Compare results with authoritative databases (e.g., NIST) or high-purity commercial samples .

Q. How does the electronic structure of this compound influence its role as a π-spacer in dye-sensitized solar cells (DSSCs)?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) studies reveal:

- The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups lower the LUMO energy, enhancing electron injection into TiO₂ electrodes in DSSCs.

- The methoxy (-OCH₃) group stabilizes the excited state, improving charge transfer efficiency .

Experimental Validation: Synthesize derivatives (e.g., replacing -Cl with -F) and compare photovoltaic performance via incident photon-to-current efficiency (IPCE) measurements .

Q. How can researchers resolve contradictions in reported reaction pathways for nitration/chlorination of anisole derivatives?

Level: Advanced

Methodological Answer:

- Isomer Identification: Use HPLC or GC-MS to distinguish positional isomers (e.g., this compound vs. 4-chloro-2-nitroanisole) .

- Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Computational Modeling: Compare activation energies of competing pathways using software like Gaussian to predict regioselectivity .

Q. What derivatization strategies are effective for modifying this compound for advanced applications?

Level: Advanced

Methodological Answer:

- Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 5-chloro-2-aminoanisole, a precursor for azo dyes .

- Nucleophilic Aromatic Substitution: Replace -Cl with -OCH₂CF₃ using trifluoroethanol and K₂CO₃ under reflux to enhance electron-withdrawing effects for optoelectronic materials .

Optimization: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI) to improve yields .

Propiedades

IUPAC Name |

4-chloro-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEUJUYEUCCZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064426 | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-53-8 | |

| Record name | 4-Chloro-2-methoxy-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-2-methoxy-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY2LTV7GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.